Butyl 5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
BUTYL 5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of BUTYL 5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the fusion of a triazole ring with a pyrimidine ring. The synthetic route often includes the use of various reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. .
Scientific Research Applications
BUTYL 5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to BUTYL 5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include other triazolopyrimidines such as:
- N7-BUTYL-N2-(5-CHLORO-2-METHYLPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,7-DIAMINE
- Pyrazolo[3,4-d]pyrimidine derivatives These compounds share similar structural features but may differ in their specific pharmacological activities and applications. The uniqueness of BUTYL 5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substituents and the resulting biological effects .
Properties
Molecular Formula |
C18H22N4O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
butyl 5-methyl-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H22N4O2/c1-4-5-10-24-17(23)15-13(3)21-18-19-11-20-22(18)16(15)14-8-6-12(2)7-9-14/h6-9,11,16H,4-5,10H2,1-3H3,(H,19,20,21) |
InChI Key |
NXACOVSVYXRFNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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